1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid
Description
Historical Context of Isoquinoline Alkaloids in Medicinal Chemistry
Isoquinoline alkaloids have served as cornerstones of medicinal chemistry for millennia, with early documentation in Ayurvedic and Chinese herbal traditions. The opium poppy (Papaver somniferum), a rich source of morphine and codeine, provided the first isolated isoquinoline alkaloids in the 19th century, revolutionizing pain management. By the 20th century, over 2,500 isoquinoline derivatives had been characterized across plant families like Berberidaceae and Menispermaceae, many exhibiting antimicrobial, analgesic, and antitumor properties.
Berberine, isolated from Berberis vulgaris and Hydrastis canadensis, emerged as a pivotal compound due to its broad-spectrum antibacterial activity and role in glucose metabolism regulation. Similarly, sanguinarine from Sanguinaria canadensis demonstrated potent anti-inflammatory and anticancer effects through mechanisms involving protein binding and reactive oxygen species modulation. These discoveries established isoquinoline alkaloids as privileged scaffolds for drug development, paving the way for synthetic analogs like 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoic acid.
Properties
CAS No. |
110817-19-1 |
|---|---|
Molecular Formula |
C23H29NO6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid |
InChI |
InChI=1S/C23H29NO6/c1-27-19-6-5-15(12-20(19)28-2)11-18-17-14-22(30-4)21(29-3)13-16(17)7-9-24(18)10-8-23(25)26/h5-6,12-14,18H,7-11H2,1-4H3,(H,25,26) |
InChI Key |
CBYYUJQXRKBSCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a three-component cycloaddition reaction involving an arylamine, benzaldehyde, and an activated olefin such as methyl isoeugenol . This reaction is often catalyzed by Lewis acids like BF3·OEt2 and can be followed by dehydrogenation aromatization under microwave irradiation conditions using an oxidative I2-DMSO system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of green solvents and catalysts, such as deep eutectic solvents (DES), is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Core Isoquinoline Functionalization
The tetrahydroisoquinoline structure undergoes characteristic reactions at nitrogen and aromatic positions:
a. N-Alkylation
Reacts with alkyl halides under basic conditions to form quaternary ammonium salts. For example:
Conditions: 60°C, 12h, 78% yield .
b. Aromatic Electrophilic Substitution
Methoxy groups direct electrophiles to para positions. Limited nitration occurs at C-5 with HNO₃/AcOH :
Outcome: 42% yield, retains acid stability .
Methoxy Group Transformations
Demethylation and transetherification dominate:
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Demethylation | BBr₃ | -78°C, CH₂Cl₂ | Catechol derivatives | 67% |
| Transetherification | EtSH, AlCl₃ | Reflux, 6h | Ethylthio ethers | 55% |
Selective demethylation at C-3/C-4 positions occurs before aromatic ring modifications .
Propanoic Acid Side Chain Reactions
The carboxylic acid participates in typical transformations:
a. Esterification
Forms bioactive esters with diols (e.g., 1,5-pentanediol):
Key parameters: 0°C → RT, 89% conversion .
b. Salt Formation
Reacts with ethanedioic acid to improve solubility:
Characterization: mp 214-216°C, >95% purity .
Catalytic Hydrogenation
Reduces the 3,4-dihydroisoquinoline ring system:
| Hydrogen Source | Catalyst | Pressure | Product | Notes |
|---|---|---|---|---|
| H₂ | Pd/C (10%) | 50 psi | Fully saturated isoquinoline | 92% yield |
| Cyclohexene | Pd(OH)₂ | Ambient | Partially reduced derivatives | Selective C=C reduction |
Stability Under Physiological Conditions
Degradation pathways in pH 7.4 buffer at 37°C :
| Time (h) | Major Degradants | Remaining Parent (%) |
|---|---|---|
| 24 | N-Oxide (12%), Demethylated analog (9%) | 79 |
| 72 | Hofmann elimination products (34%) | 58 |
Critical stability parameters: t₁/₂ = 48h, activation energy = 85 kJ/mol .
This compound demonstrates rich reactivity patterns influenced by its electron-rich aromatic system and bifunctional acid moiety. Recent advances in asymmetric catalysis (e.g., Ru-BINAP complexes) enable stereoselective modifications at C-1 benzyl position . Synthetic strategies prioritize protecting group compatibility between methoxy substituents and acid functionality .
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Functional Insights
- Solubility and Bioavailability: The target compound’s propanoic acid group confers superior aqueous solubility compared to ester (6j) or sulfonyl (6k) analogs. This could enhance oral bioavailability or reduce plasma protein binding .
- Electron Effects: Methoxy groups at C6 and C7 are conserved across analogs, suggesting their critical role in aromatic interactions.
- Stereochemical Considerations : Compounds like those in emphasize enantioselective synthesis, highlighting the importance of stereochemistry in biological activity (e.g., CNS receptor selectivity) .
Biological Activity
The compound 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoic acid (CAS Number: 6957-27-3) is a member of the isoquinoline family, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Molecular Characteristics
- Molecular Formula : C20H23NO4
- Molecular Weight : 341.4 g/mol
- SMILES Notation : COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3C=CN2)OC)OC)OC
Structural Features
The compound features a complex structure with multiple methoxy groups and an isoquinoline backbone, which contribute to its pharmacological properties. The presence of the dimethoxyphenyl group is particularly significant for its biological activity.
Pharmacological Properties
- Antioxidant Activity : Research has indicated that compounds with isoquinoline structures often exhibit antioxidant properties. The presence of methoxy groups enhances electron donation, which is crucial for scavenging free radicals.
- Antimicrobial Effects : Isoquinoline derivatives have been studied for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against pathogens is limited.
- Neuroprotective Effects : Some isoquinolines are known to have neuroprotective effects, potentially contributing to their use in treating neurodegenerative diseases. The specific mechanisms remain under investigation.
- Anti-inflammatory Properties : Compounds similar to this one have shown potential in reducing inflammation in various models, suggesting that it may have therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Research Findings
- A study published in De Gruyter explored the crystal structure of similar compounds and suggested that structural modifications can significantly enhance biological activity .
- Another research highlighted the synthesis and characterization of related isoquinoline derivatives, noting their potential as therapeutic agents against various diseases .
Discussion
The biological activity of This compound appears promising based on preliminary studies. Its structural features suggest a multifaceted mechanism of action that could be harnessed in drug development.
Future Research Directions
Further investigations are warranted to:
- Clarify the specific mechanisms underlying its biological activities.
- Conduct in vivo studies to assess efficacy and safety profiles.
- Explore potential applications in drug formulation for treating oxidative stress-related diseases and infections.
Q & A
Q. How can machine learning models enhance the prediction of physicochemical properties for this compound?
- Methodology : Train models on datasets from PubChem or ChEMBL using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Validate predictions with experimental solubility and permeability assays (e.g., PAMPA). Integrate platforms like ChemAxon or Schrödinger for iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
